3-(2,6-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine
Description
3-(2,6-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a triazolopyridine derivative featuring a 2,6-dimethylphenyl substituent at position 3 of the fused triazole-pyridine scaffold. Triazolopyridines are isosteres of purines, making them pharmacologically significant due to their ability to interact with biological targets such as enzymes and receptors . The 2,6-dimethylphenyl group likely enhances lipophilicity and steric bulk, influencing both physicochemical properties and target binding compared to other substituents.
Properties
CAS No. |
62052-10-2 |
|---|---|
Molecular Formula |
C13H12N4 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
3-(2,6-dimethylphenyl)triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C13H12N4/c1-9-5-3-6-10(2)12(9)17-13-11(15-16-17)7-4-8-14-13/h3-8H,1-2H3 |
InChI Key |
DCTCZZOIEGEKQE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C3=C(C=CC=N3)N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dimethylphenylhydrazine with 2-cyanopyridine in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired triazolopyridine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is often preferred to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
3-(2,6-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly as inhibitors of specific enzymes and receptors.
Industry: The compound is used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(2,6-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways. The binding of the compound to these targets can disrupt normal cellular processes, leading to its biological effects .
Comparison with Similar Compounds
Key Observations :
SAR Insights :
- Position 3 : Bulky substituents (e.g., 2,6-dimethylphenyl) may hinder binding to flat active sites but improve selectivity for hydrophobic pockets.
- Position 5/6 : Nitrile or amine groups (e.g., 3f , 11 ) enhance electronic interactions with targets like kinases or enzymes .
Pharmacokinetic and Toxicological Considerations
- Solubility : Nitrile-containing derivatives (e.g., 3f–h ) have lower aqueous solubility due to high LogP (~3–4), necessitating formulation optimizations .
- Metabolic Stability : The 2,6-dimethylphenyl group may slow hepatic clearance compared to smaller substituents, as seen in related triazolopyridines .
Biological Activity
3-(2,6-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, including its synthetic routes, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C13H12N
- Molecular Weight : 196.25 g/mol
- CAS Number : 62052-10-2
The compound features a triazolo-pyridine core structure, which is known for its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that compounds with a triazolo-pyridine framework exhibit significant antimicrobial properties. A study evaluated the antibacterial activity of several triazolo-pyridines against various strains of bacteria. The results showed that this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. For instance, a series of triazolo-pyridines were synthesized and screened for their cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The findings revealed that this compound exhibited significant growth inhibition with IC50 values in the micromolar range .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.2 |
| MCF-7 | 6.8 |
Antimalarial Activity
Recent investigations have highlighted the antimalarial properties of triazolo-pyridines. A virtual screening study identified several derivatives with promising activity against Plasmodium falciparum, the causative agent of malaria. Although specific data on this compound was not detailed in the literature reviewed, related compounds showed IC50 values ranging from 2 to 10 µM .
The mechanism by which this compound exerts its biological effects appears to involve interaction with specific enzymes or receptors. For example:
- Inhibition of Enzymes : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Modulation : It might act as an antagonist or agonist at various receptor sites relevant to disease pathways.
Case Studies
Several case studies have documented the efficacy of similar triazolo-pyridine compounds in clinical settings:
- Antibacterial Study : A clinical trial assessed the effectiveness of a related triazolo-pyridine derivative in treating resistant bacterial infections. Patients showed significant improvement with minimal side effects.
- Anticancer Trials : In vitro studies demonstrated that derivatives similar to this compound could induce apoptosis in cancer cells through caspase activation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
